molecular formula C11H18N2O3S B2820120 tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate CAS No. 2155855-92-6

tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate

Cat. No. B2820120
CAS RN: 2155855-92-6
M. Wt: 258.34
InChI Key: HNOSXZCIVDSPNA-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid . The tert-butyl group is a common protecting group in organic synthesis . The methoxyethyl group suggests the presence of an ether functional group .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group (O=C=O), a tert-butyl group (C(CH3)3), and a 2-methoxyethyl group (CH3OCH2CH2) .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and an amine or ammonia . The tert-butyl group is generally stable under a variety of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Carbamates generally have moderate polarity due to the presence of the carbonyl and ether groups .

Safety And Hazards

As with any chemical compound, handling “tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)16-10(14)13-9-12-7-8(17-9)5-6-15-4/h7H,5-6H2,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOSXZCIVDSPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate

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